molecular formula C10H8ClNO3 B6273898 7-chloro-4-methoxy-1H-indole-2-carboxylic acid CAS No. 383132-75-0

7-chloro-4-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6273898
CAS No.: 383132-75-0
M. Wt: 225.6
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Description

7-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the reaction of 7-chloroindole with methoxy and carboxylic acid substituents. One common method involves the use of 7-chloro-4-(bromomethyl)-2-methylindole, which reacts with sodium methoxide to yield 7-chloro-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reacted to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-chloro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and methoxy substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

CAS No.

383132-75-0

Molecular Formula

C10H8ClNO3

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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